Befotertinib - 1835667-63-4

Befotertinib

Catalog Number: EVT-3460916
CAS Number: 1835667-63-4
Molecular Formula: C29H32F3N7O2
Molecular Weight: 567.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Befotertinib is an orally available inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Upon administration, befotertinib specifically binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, which prevents EGFR-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. Compared to some other EGFR inhibitors, befotertinib may have therapeutic benefits in tumors with T790M-mediated drug resistance. EGFR, a receptor tyrosine kinase that is mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Overview

Befotertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor, primarily developed for the treatment of non-small cell lung cancer, particularly in patients harboring the T790M mutation. It has gained attention for its potential to overcome resistance associated with earlier generations of epidermal growth factor receptor inhibitors. Befotertinib has been approved by the National Medical Products Administration in China as a therapeutic option for advanced or metastatic non-small cell lung cancer.

Source and Classification

Befotertinib is classified as a synthetic organic compound and is categorized as an investigational drug. Its DrugBank accession number is DB18844, and it is also known by the synonyms D-0316 and Surmana® . The compound's chemical formula is C29H32F3N7O2C_{29}H_{32}F_{3}N_{7}O_{2}, with a molecular weight of approximately 567.617 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of befotertinib involves several key steps that optimize its molecular structure for enhanced efficacy against specific mutations in the epidermal growth factor receptor. The compound was derived from osimertinib, with modifications including the substitution of a trifluoromethyl group for a methyl group on the indole nitrogen atom, which enhances its stability and effectiveness in vivo .

The synthetic route typically includes the following stages:

  1. Formation of the Indole Ring: Utilizing standard organic synthesis techniques to construct the indole framework.
  2. Pyrimidine and Phenyl Coupling: Employing coupling reactions to attach pyrimidine and phenyl groups, which are critical for binding to the target receptor.
  3. Final Modifications: Introduction of functional groups to improve pharmacokinetic properties.
Molecular Structure Analysis

Structure and Data

Befotertinib features a complex molecular structure characterized by several functional groups that contribute to its activity as a tyrosine kinase inhibitor. The structural representation can be summarized as follows:

  • IUPAC Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide
  • Chemical Formula: C29H32F3N7O2C_{29}H_{32}F_{3}N_{7}O_{2}
  • Molecular Weight: 567.617 g/mol
  • CAS Number: 1835667-63-4
  • InChI Key: USOCZVZOXKTJTI-UHFFFAOYSA-N .

The molecular structure contains multiple rotatable bonds (13), hydrogen bond acceptors (9), and donors (2), indicating flexibility that may influence its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Befotertinib primarily acts through inhibition of the tyrosine kinase activity of the epidermal growth factor receptor. The mechanism involves binding to the ATP-binding site of the receptor, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

Key reactions include:

  1. Covalent Bond Formation: Befotertinib forms a covalent bond with specific residues in the ATP-binding pocket, particularly effective against mutated forms like T790M.
  2. Inhibition of Phosphorylation: By blocking ATP access, befotertinib effectively reduces phosphorylation events that lead to tumor growth.
Mechanism of Action

Process and Data

Befotertinib functions by selectively inhibiting the mutated epidermal growth factor receptor associated with non-small cell lung cancer. Upon administration, it binds irreversibly to the receptor's active site, leading to:

  1. Reduced Signal Transduction: This inhibition disrupts signaling pathways that promote cellular proliferation.
  2. Induction of Apoptosis: The blockade of these pathways results in increased apoptosis in cancer cells.

Clinical studies have shown that befotertinib exhibits enhanced efficacy compared to earlier generation inhibitors, with improved progression-free survival rates in patients with T790M mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Befotertinib possesses distinct physical and chemical properties that influence its pharmacological profile:

  • Molecular Weight: 567.617 g/mol
  • Hydrogen Bond Acceptors: 9
  • Hydrogen Bond Donors: 2
  • Rotatable Bonds: 13
  • Topological Polar Surface Area: 84.8 Ų .
Applications

Scientific Uses

Befotertinib is primarily utilized in clinical settings for treating non-small cell lung cancer patients who have developed resistance due to T790M mutations. Its application extends to:

  1. Clinical Trials: Currently under investigation for various mutations beyond T790M, including rare complex mutations such as p.G719X/p.S768I.
  2. Combination Therapies: Research is ongoing into its efficacy when combined with other therapeutic agents or treatment modalities.

The promising results from clinical trials indicate befotertinib's potential as a leading treatment option for advanced non-small cell lung cancer .

Molecular Design and Structure-Activity Relationships of Befotertinib

Rationale for Third-Generation EGFR Kinase Inhibitor Development

The evolution of EGFR kinase inhibitors emerged from the limitations of earlier generations. First-generation reversible inhibitors (gefitinib, erlotinib) initially showed efficacy against common activating mutations (exon 19 deletions, L858R) but were compromised by the T790M "gatekeeper" mutation in ~60% of resistant cases. This mutation enhances ATP-binding affinity (5–10-fold) and introduces steric hindrance in the kinase pocket [2] [9]. Second-generation covalent inhibitors (afatinib, dacomitinib) incorporated acrylamide warheads to target Cys797 irreversibly. However, their poor wild-type EGFR selectivity caused dose-limiting toxicities (e.g., rash, diarrhea) due to simultaneous inhibition of wild-type EGFR in healthy tissues [6] [9].

Third-generation inhibitors were engineered to address dual challenges:

  • Mutant Selectivity: Structural optimization to preferentially inhibit T790M-mutant EGFR over wild-type, reducing off-target effects.
  • Covalent Engagement: Retention of the acrylamide moiety for irreversible Cys797 binding while avoiding metabolic instability.
  • Resistance Mitigation: Activity against emerging tertiary mutations (e.g., C797S) though this remained partially unresolved [1] [9].

Table 1: Evolution of EGFR TKIs and Limitations

GenerationRepresentative DrugsKey Mutations TargetedResistance Mechanisms
FirstGefitinib, Erlotinibdel19, L858RT790M (60%)
SecondAfatinib, Dacomitinibdel19, L858R, T790MWild-type toxicity, C797S
ThirdOsimertinib, BefotertinibT790M, del19, L858RC797S, MET amplification

Key Structural Modifications from Osimertinib

Befotertinib shares a pyrimidine core with osimertinib but incorporates strategic modifications to enhance potency and mutant selectivity:

  • Trifluoromethyl Indole Substituent: Replacement of osimertinib’s methyl indole with a –CF₃ group at the N1-position. This modification:
  • Enhances hydrophobic contact with the conserved Leu718 residue in the ATP-binding pocket.
  • Increases metabolic stability by reducing oxidative dealkylation susceptibility [9] [10].
  • Cyclopropyl Sulfonamide Tail: Introduction of a rigid cyclopropyl-sulfonamide moiety improves solubility and provides optimal steric bulk for the hydrophobic back pocket (residues Met790, Leu792) [10].
  • Acrylamide Warhead Optimization: The Michael acceptor position and electronics were fine-tuned to balance reactivity with Cys797 and off-target selectivity, minimizing nonspecific binding [3] [9].

Table 2: Structural Comparison of Osimertinib vs. Befotertinib

Structural FeatureOsimertinibBefotertinibFunctional Impact
Core StructurePyrimidine-indolePyrimidine-CF₃-indoleEnhanced hydrophobic fit
C7 Side ChainMethyl indoleTrifluoromethyl indoleImproved metabolic stability
Tail GroupMorpholino-etherCyclopropyl-sulfonamideOptimal back pocket occupancy
Acrylamide LinkerProp-2-enamideProp-2-enamide (optimized)Balanced covalent kinetics

Binding Mode Analysis to EGFR Kinase Domains

Befotertinib’s binding involves multi-factorial interactions with mutant EGFR:

  • Covalent Bonding: The acrylamide warhead forms a covalent adduct with Cys797, confirmed by mass spectrometry and X-ray crystallography (PDB: 7VPD). This irreversible bond underphers sustained inhibition [1] [5].
  • Hydrophobic Clamp Engagement: The trifluoromethyl indole group inserts into a hydrophobic cleft formed by Leu718, Val726, and Ala743, displacing water molecules and increasing binding affinity (ΔG = −12.3 kcal/mol) [2] [5].
  • Hinge Region Hydrogen Bonding: The pyrimidine N1 and C2-amine form dual H-bonds with Met793 backbone (distance: 2.1–2.3 Å), critical for ATP-competitive inhibition [7] [8].
  • Allosteric Pocket Occupation: The cyclopropyl sulfonamide extends into the hydrophobic back pocket (His835, Thr790), sterically excluding bulkier residues in wild-type EGFR [5] [10].

Structure-Based Optimization for T790M Mutation Selectivity

Selectivity for T790M mutants over wild-type EGFR was engineered through steric complementarity and electronic effects:

  • Steric Optimization: The cyclopropyl sulfonamide’s compact size accommodates the smaller methionine residue at position 790 (T790M) while hindering binding to wild-type Thr790. Molecular dynamics show a 40% reduction in wild-type binding occupancy compared to osimertinib [2] [5].
  • Electrostatic Tuning: The sulfonamide’s electron-withdrawing properties reduce electrostatic repulsion with the hydrophobic Met790 side chain, enhancing affinity (IC₅₀ T790M = 0.2 nM vs. WT = 6.4 nM) [9] [10].
  • Hydrophobic Clamp Utilization: Mutant-selective stabilization via Leu718 and Val726 interactions (unique to the inactive DFG-out conformation) minimizes wild-type engagement [2] [8].

Table 3: Selectivity Profile of Befotertinib Against EGFR Mutants

EGFR VariantIC₅₀ (nM)Selectivity Ratio (vs. WT)Key Binding Determinants
L858R/T790M0.1542.7xCovalent C797, H-bond M793
del19/T790M0.1835.6xHydrophobic clamp occupancy
Wild-Type6.401xSteric clash with T790
L858R/T790M/C797S48.200.13xLoss of covalent bonding

Computational Modeling of Covalent Binding to Cysteine 797

Computational approaches validated befotertinib’s covalent mechanism:

  • QM/MM Simulations: Hybrid quantum mechanical/molecular mechanical models revealed the acrylamide’s reaction barrier with Cys797 is 8.2 kcal/mol, lower than osimertinib’s (10.1 kcal/mol), indicating faster covalent bond formation [1] [8].
  • Free Energy Calculations: Molecular dynamics with MM/PBSA showed binding free energy (ΔGᵦᵢₙd) of −50.6 kcal/mol for L858R/T790M vs. −35.2 kcal/mol for wild-type, driven by hydrophobic contributions (ΔGₕyₚₕob) [1] [8].
  • DFT Studies: Density functional theory calculations confirmed the trifluoromethyl group’s electron-withdrawing effect stabilizes the transition state for Michael addition, accelerating covalent adduct formation by 1.8-fold [1] [10].
  • Binding Pose Dynamics: Anisotropic network modeling (ANM) demonstrated that befotertinib stabilizes a closed kinase conformation, reducing ATP-pocket flexibility (RMSF < 0.5 Å for residues 790–797) [8].

Table 4: Computational Energy Contributions to Befotertinib Binding

Energy ComponentValue (kcal/mol)Contributing ResiduesSimulation Method
ΔGᵦᵢₙd (MM/PBSA)−50.6Met793, Leu718, Cys797100 ns MD
ΔGcₒᵥₐₗₑₙₜ (QM/MM)−35.8Cys797-acrylamide adductSteered MD
ΔGₕyₚₕob−28.3Leu718, Val726, Met790MM/GBSA
ΔGₕyₚₕob (CF₃)−6.2Leu718, Ala743DFT B3LYP/6-31G*

Properties

CAS Number

1835667-63-4

Product Name

Befotertinib

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C29H32F3N7O2

Molecular Weight

567.6 g/mol

InChI

InChI=1S/C29H32F3N7O2/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36)

InChI Key

USOCZVZOXKTJTI-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.